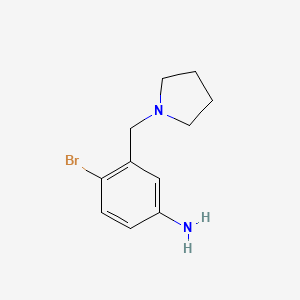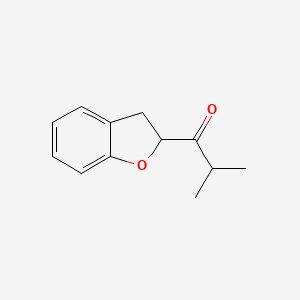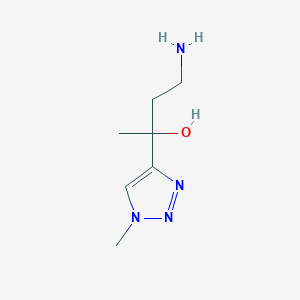
3-(3-Bromo-2-methylpropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-2-methylpropyl)phenol: is an organic compound that belongs to the class of bromophenols. It consists of a phenol group substituted with a bromine atom and a 3-(2-methylpropyl) group. Bromophenols are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-2-methylpropyl)phenol typically involves the bromination of phenol derivatives. One common method is the electrophilic bromination of phenol using bromine or bromine-based reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum bromide to enhance the reaction rate and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Bromo-2-methylpropyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions:
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Brominated Phenols: Resulting from electrophilic aromatic substitution.
Quinones: Formed through oxidation reactions.
Hydroquinones: Produced by the reduction of quinones.
Applications De Recherche Scientifique
Chemistry: 3-(3-Bromo-2-methylpropyl)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, bromophenols are studied for their potential antimicrobial and antifungal properties. They are also investigated for their role in enzyme inhibition and as potential therapeutic agents .
Medicine: Bromophenols, including this compound, are explored for their potential use in drug development. Their ability to interact with biological targets makes them candidates for the development of new medications .
Industry: In the industrial sector, bromophenols are used as intermediates in the production of flame retardants, dyes, and polymers. Their stability and reactivity make them valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-2-methylpropyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Bromophenol
- 3-Bromophenol
- 4-Bromophenol
- 2,4-Dibromophenol
- 2,6-Dibromophenol
Comparison: 3-(3-Bromo-2-methylpropyl)phenol is unique due to the presence of the 3-(2-methylpropyl) group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it different from other bromophenols .
Propriétés
Formule moléculaire |
C10H13BrO |
|---|---|
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
3-(3-bromo-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H13BrO/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8,12H,5,7H2,1H3 |
Clé InChI |
AESOUQNDFMAGPK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13190594.png)

![Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13190613.png)






![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13190664.png)


![4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13190676.png)

